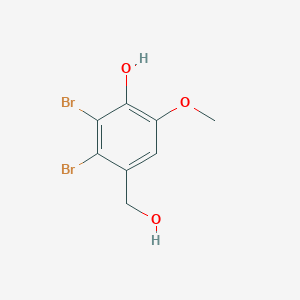
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol is a brominated phenolic compound Brominated phenols are known for their diverse biological activities and are often derived from marine sources
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol typically involves the bromination of a suitable phenolic precursor. One common method is the bromination of 4-(hydroxymethyl)-6-methoxyphenol using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: 2,3-Dibromo-4-(carboxymethyl)-6-methoxyphenol.
Reduction: 4-(Hydroxymethyl)-6-methoxyphenol.
Substitution: 2,3-Dimethoxy-4-(hydroxymethyl)-6-methoxyphenol.
Scientific Research Applications
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This action helps in managing blood sugar levels in diabetic patients. The compound’s bromine atoms and phenolic hydroxyl groups play crucial roles in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-4,5-dihydroxybenzyl ether: Another brominated phenol with similar biological activities.
2,3-Dibromo-4,5-dihydroxyphenylmethane: Known for its antimicrobial properties.
Uniqueness
2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl and methoxy groups contribute to its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
1940-81-4 |
|---|---|
Molecular Formula |
C8H8Br2O3 |
Molecular Weight |
311.95 g/mol |
IUPAC Name |
2,3-dibromo-4-(hydroxymethyl)-6-methoxyphenol |
InChI |
InChI=1S/C8H8Br2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2,11-12H,3H2,1H3 |
InChI Key |
YEZYWTTWXJRYOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CO)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















